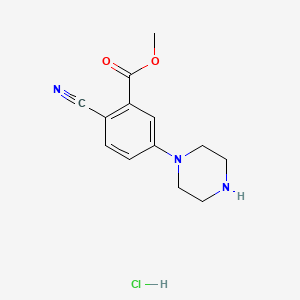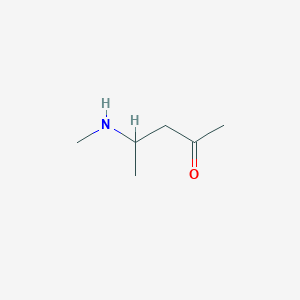
4-(Methylamino)pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylamino)pentan-2-one is a synthetic cathinone, a class of compounds structurally related to cathinone, the principal psychoactive component of the khat plant. These compounds are known for their stimulant properties and have gained popularity in the recreational drug market .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)pentan-2-one typically involves the reaction of 2-pentanone with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, where the methylamino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
4-(Methylamino)pentan-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(Methylamino)pentan-2-one involves its interaction with monoamine transporters, including dopamine, norepinephrine, and serotonin transporters. By inhibiting the reuptake of these neurotransmitters, the compound increases their concentration in the synaptic cleft, leading to enhanced stimulant effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Methylamino)pentan-2-one include:
Mephedrone: Another synthetic cathinone with similar stimulant properties.
Methylone: Known for its empathogenic effects.
Pentedrone: Shares structural similarities and stimulant effects.
Uniqueness
This compound is unique due to its specific molecular structure, which influences its interaction with monoamine transporters and its overall pharmacological profile .
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
4-(methylamino)pentan-2-one |
InChI |
InChI=1S/C6H13NO/c1-5(7-3)4-6(2)8/h5,7H,4H2,1-3H3 |
InChI Key |
ZZNHGYWZZHEEDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13484572.png)
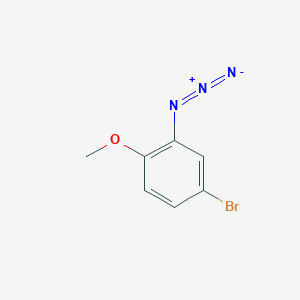

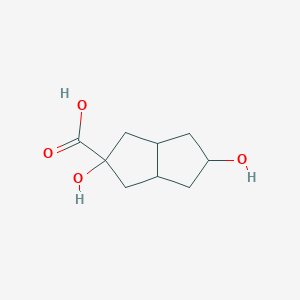
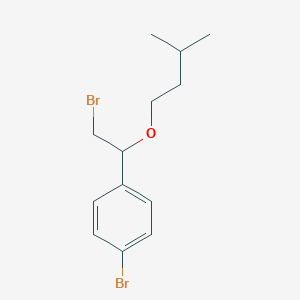
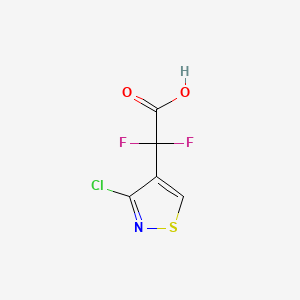

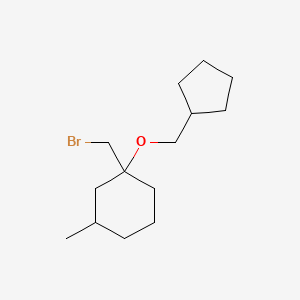
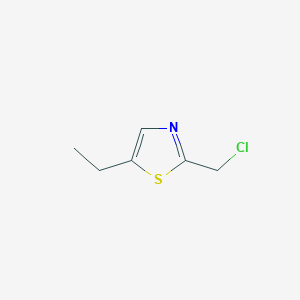
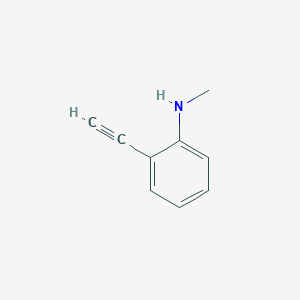
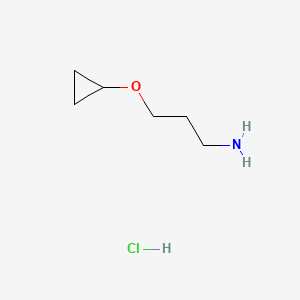
![Ethyl 1-(iodomethyl)-3-[3-(pentafluoro-lambda6-sulfanyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484620.png)

